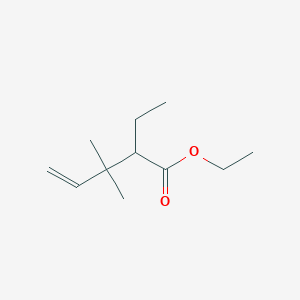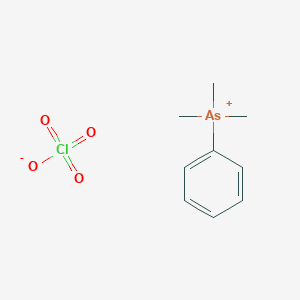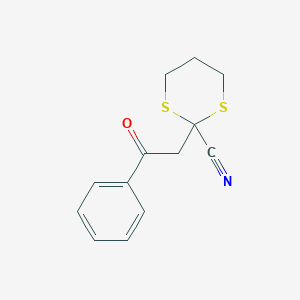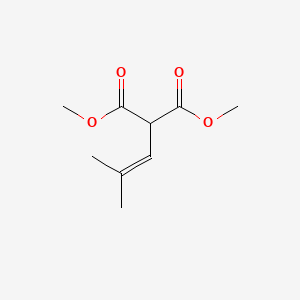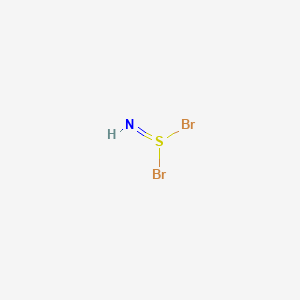
Sulfurimidous dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfurimidous dibromide is a chemical compound that contains sulfur and bromine atoms. It is known for its unique properties and reactivity, making it an interesting subject of study in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfurimidous dibromide can be synthesized through the bromination of sulfur-containing compounds. One common method involves the reaction of sulfur dichloride with hydrogen bromide, resulting in the formation of sulfur dibromide, which can further react to form this compound . The reaction conditions typically involve low temperatures and controlled addition of reagents to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of specialized equipment to control temperature and pressure is essential to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Sulfurimidous dibromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to lower oxidation state sulfur compounds.
Substitution: It can undergo substitution reactions where bromine atoms are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfur oxides, reduction may produce sulfur hydrides, and substitution reactions can result in various organosulfur compounds.
Scientific Research Applications
Sulfurimidous dibromide has several scientific research applications:
Mechanism of Action
The mechanism by which sulfurimidous dibromide exerts its effects involves its ability to interact with various molecular targets. It can form covalent bonds with nucleophiles, leading to the formation of stable products. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the presence of bromine atoms that act as leaving groups .
Comparison with Similar Compounds
Similar Compounds
Sulfur dibromide: Similar in structure but less stable and more prone to decomposition.
Sulfonimidates: Share similar sulfur chemistry but differ in their functional groups and reactivity.
Sulfonamides: Known for their antibacterial properties, these compounds have a different mechanism of action and applications.
Uniqueness
Sulfurimidous dibromide is unique due to its specific combination of sulfur and bromine atoms, which imparts distinct reactivity and stability compared to other sulfur-containing compounds. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in both research and industrial applications.
Properties
CAS No. |
64958-05-0 |
|---|---|
Molecular Formula |
Br2HNS |
Molecular Weight |
206.89 g/mol |
IUPAC Name |
dibromo(imino)-λ4-sulfane |
InChI |
InChI=1S/Br2HNS/c1-4(2)3/h3H |
InChI Key |
SNWOJSXVVHYVAN-UHFFFAOYSA-N |
Canonical SMILES |
N=S(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butanol, 4-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14504140.png)
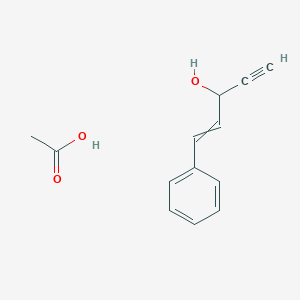
![4-[(Naphthalen-1-yl)amino]butan-2-one](/img/structure/B14504153.png)
![2'-(Bromomethyl)[1,1'-biphenyl]-2-ol](/img/structure/B14504158.png)
![Dimethyl {[3-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B14504165.png)
![4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol](/img/structure/B14504166.png)
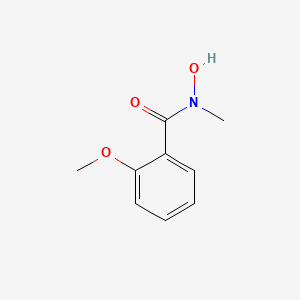
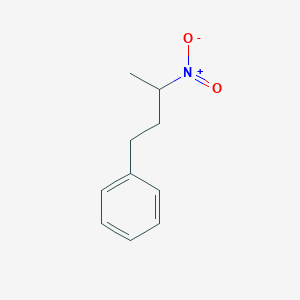

methylidene}hydroxylamine](/img/structure/B14504210.png)
